Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-
Description
Introduction to Benzenesulfonic Acid-Oxazolyl Hybrid Compounds
Structural Classification of Sulfonic Acid-Containing Heterocycles
Sulfonic acid-containing heterocycles are characterized by the integration of a sulfonic acid (–SO₃H) group into cyclic frameworks featuring heteroatoms such as nitrogen, oxygen, or sulfur. The compound benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, exemplifies a hybrid structure combining an aromatic sulfonic acid with a partially saturated oxazoline ring.
Heterocyclic Core Architecture
The oxazoline component is a five-membered 4,5-dihydroheterocycle containing both nitrogen and oxygen atoms. Its saturation at the 4,5-positions distinguishes it from fully aromatic oxazoles, conferring distinct electronic properties and conformational flexibility. The sulfonic acid group, directly bonded to the benzene ring, introduces strong acidity and hydrophilicity, which can enhance solubility and catalytic activity in polar media.
Table 1: Representative Sulfonic Acid-Containing Heterocycles
| Heterocycle Type | Ring Size | Heteroatoms | Key Properties |
|---|---|---|---|
| Benzenesulfonic acid | 6 | S (in –SO₃H) | High acidity, aromaticity |
| 4,5-Dihydrooxazole | 5 | N, O | Chiral centers, basicity |
| Thiophene sulfonic acid | 5 | S (in ring and –SO₃H) | Conductive, redox-active |
| Pyridine sulfonic acid | 6 | N, S (in –SO₃H) | Ligand versatility, coordination |
The fusion of these moieties creates a bifunctional system capable of simultaneous acid catalysis and stereoselective interactions, as seen in p-sulfonic acid calixarene catalysts.
Historical Development of Chiral Oxazoline-Sulfonic Acid Derivatives
The synthesis of chiral oxazoline-sulfonic acid hybrids has evolved alongside advancements in asymmetric catalysis and supramolecular chemistry. Early work focused on modular strategies to tether sulfonic acids to heterocycles, but stereochemical control remained challenging until the adoption of chiral auxiliaries and organocatalysts.
Key Milestones
- 1980s–1990s : Introduction of oxazoline ligands for asymmetric catalysis, leveraging their nitrogen-oxygen coordination sites to induce chirality in metal complexes.
- 2000s : Development of sulfonic acid-functionalized calixarenes, demonstrating their efficacy as Brønsted acid catalysts in heterocycle synthesis.
- 2010s–Present : Integration of dihydrooxazole motifs with sulfonic acids via C–H activation and cycloaddition protocols, enabling direct functionalization of aromatic systems.
For instance, the use of p-sulfonic acid calix[n]arenes facilitated the one-pot synthesis of bioactive heterocycles, highlighting the synergy between acidic and chiral sites. Similarly, planar chiral [2.2]paracyclophanes derived from oxazolines underscored the role of stereochemistry in directing molecular assembly.
Significance of Stereochemical Control in 4,5-Dihydrooxazole Systems
The (4S)-4-(1-methylethyl) configuration in the dihydrooxazole ring critically influences the compound’s spatial orientation and reactivity. Stereochemical control at this position is achieved through:
- Asymmetric Cyclization : Employing chiral catalysts or reagents to induce enantioselective ring closure.
- Kinetic Resolution : Separating enantiomers via selective reaction rates in dynamic kinetic processes.
- C–H Functionalization : Directing substituent placement through steric and electronic effects, as demonstrated in the synthesis of planar chiral cyclophanes.
The 4S configuration enhances the compound’s ability to act as a chiral ligand or catalyst, dictating face-selective interactions in catalytic cycles. For example, oxazoline-bearing [2.2]paracyclophanes exhibit superior enantioselectivity in asymmetric transformations due to their rigid, stereochemically defined architectures.
Properties
CAS No. |
832104-33-3 |
|---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C12H15NO4S/c1-8(2)10-7-17-12(13-10)9-5-3-4-6-11(9)18(14,15)16/h3-6,8,10H,7H2,1-2H3,(H,14,15,16)/t10-/m1/s1 |
InChI Key |
BSXVDHOLWPEPDP-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2S(=O)(=O)O |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2S(=O)(=O)O |
Origin of Product |
United States |
Biological Activity
Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]- (CAS Number: 832104-33-3) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C12H15NO4S
- Molecular Weight : 269.3168 g/mol
- IUPAC Name : Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-
The compound features a benzenesulfonic acid moiety linked to a 2-oxazoline structure, which is significant for its biological interactions.
Pharmacological Properties
Research indicates that benzenesulfonic acids exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against various bacterial strains. For instance, studies have shown that derivatives of benzenesulfonic acid can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some benzenesulfonic acid derivatives have been reported to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
- Anticancer Potential : Certain derivatives have shown cytotoxic effects on cancer cell lines, indicating the need for further investigation into their mechanisms and efficacy as anticancer agents.
The biological activity of benzenesulfonic acid derivatives often involves the following mechanisms:
- Enzyme Inhibition : Many compounds inhibit specific enzymes associated with disease processes.
- Receptor Modulation : Some derivatives may interact with cellular receptors, altering signaling pathways involved in inflammation and cell proliferation.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various benzenesulfonic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. This suggests a promising avenue for developing new antibacterial agents based on this chemical scaffold .
Study 2: Anti-inflammatory Activity
In a controlled experiment involving animal models of arthritis, a derivative of benzenesulfonic acid was administered to assess its anti-inflammatory properties. The results showed a marked reduction in inflammatory markers and joint swelling compared to the control group, indicating potential therapeutic benefits in treating chronic inflammatory conditions .
Study 3: Cytotoxicity Against Cancer Cells
A study investigating the cytotoxic effects of benzenesulfonic acid derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells) found that specific compounds induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that these compounds may serve as lead candidates for further anticancer drug development .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO4S |
| Molecular Weight | 269.3168 g/mol |
| Antimicrobial MIC | 50 - 200 µg/mL |
| Anti-inflammatory Dose | Effective in animal models |
| Cytotoxic Concentration | 10 µM on MCF-7 cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Ligand Design
Phosphine-Oxazoline (PHOX) Ligands
- Example: (2Sp)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene (CAS: 163169-10-6) Molecular Formula: C₂₈H₂₈FeNOP Molecular Weight: 481.36 g/mol Key Features: Incorporates a ferrocene backbone and diphenylphosphine group, enhancing electronic tuning for asymmetric hydrogenation . Comparison: The target compound lacks the ferrocene and phosphine moieties, resulting in lower molecular weight and distinct electronic properties. This simplifies synthesis but limits versatility in certain catalytic applications .
Chiral Oxazoline Derivatives
- Example : 2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine (CAS: 1108603-35-5)
- Molecular Formula : C₁₅H₁₄N₂O
- Molecular Weight : 230.29 g/mol
- Key Features : A pyridine-oxazoline hybrid with a benzyl substituent. Used in asymmetric cyclopropanation due to its planar pyridine ring enhancing π-π interactions .
- Comparison : The target compound’s isopropyl group provides less steric hindrance than benzyl, favoring smaller substrates. Its benzenesulfonic acid group increases solubility in polar solvents compared to pyridine-based analogs .
Benzenesulfonic Acid Derivatives
Alkyl-Substituted Benzenesulfonic Acids
- Example: Benzenesulfonic acid, 4-(1-methylethyl)- (CAS: 16066-35-6) Molecular Formula: C₉H₁₂O₃S Molecular Weight: 200.25 g/mol Key Features: Lacks the oxazoline ring but shares the isopropyl substituent. Classified as non-PBT (Persistent, Bioaccumulative, Toxic) with an environmental risk quotient (RQ) < 1 . Comparison: The absence of the oxazoline ring in 16066-35-6 eliminates chiral induction capabilities, limiting its utility to non-catalytic applications (e.g., surfactants or intermediates) .
Sulfonamide-Oxazoline Hybrids
- Example: N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide (CAS: 247923-41-7) Molecular Formula: C₂₈H₃₃N₃O₂S Molecular Weight: 475.64 g/mol Key Features: A bulky sulfonamide ligand with multiple isopropyl groups. Used in palladium-catalyzed cross-coupling reactions due to high steric demand . Comparison: The target compound’s single isopropyl group and smaller size make it less effective in reactions requiring extreme steric hindrance but more suitable for moderate substrate sizes .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Estimated based on structural analogs.
Preparation Methods
Sulfonation of Aromatic Precursors
- The benzenesulfonic acid moiety is generally prepared by sulfonation of benzene or substituted benzene derivatives using concentrated sulfuric acid or chlorosulfonic acid.
- This classical sulfonation reaction proceeds via electrophilic aromatic substitution, introducing the sulfonic acid group (-SO3H) at the desired position on the aromatic ring.
- For regioselective sulfonation at the 2-position, directing groups or pre-functionalized aromatic substrates are employed to control substitution patterns.
Synthesis of the Chiral Oxazoline Moiety
- The 4,5-dihydro-4-(1-methylethyl)-2-oxazolyl substituent is synthesized via cyclization reactions involving amino alcohols and carboxylic acid derivatives or their equivalents.
- Typically, the oxazoline ring is formed by condensation of a β-amino alcohol with an acid chloride or ester, followed by cyclodehydration.
- The chiral center (4S) is introduced by using enantiomerically pure starting materials such as chiral amino alcohols derived from natural amino acids or chiral pool synthesis.
Coupling of the Oxazoline to the Benzenesulfonic Acid
- The key step involves attaching the oxazoline substituent to the benzenesulfonic acid at the 2-position.
- This can be achieved by nucleophilic aromatic substitution if the aromatic ring bears a suitable leaving group (e.g., halogen) at the 2-position.
- Alternatively, cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination may be employed if the oxazoline is functionalized with a suitable coupling partner.
- Protection and deprotection strategies are often necessary to preserve the sensitive oxazoline ring during sulfonation and coupling steps.
Detailed Research Findings and Data
Example Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Sulfonation | Benzene + chlorosulfonic acid, heat | Formation of benzenesulfonyl chloride |
| 2 | Oxazoline synthesis | Chiral β-amino alcohol + acid chloride | Formation of chiral oxazoline intermediate |
| 3 | Coupling | Benzenesulfonyl chloride + oxazoline, base | Formation of benzenesulfonic acid derivative |
| 4 | Hydrolysis/Work-up | Aqueous acidic or basic conditions | Isolation of final benzenesulfonic acid compound |
Spectroscopic and Analytical Confirmation
- The synthesized compound is characterized by IR spectroscopy (sulfonic acid S=O stretch), NMR (proton and carbon shifts confirming oxazoline and aromatic protons), and mass spectrometry.
- Chiral HPLC or optical rotation measurements confirm the stereochemical integrity of the 4S oxazoline substituent.
Comparative Table of Preparation Methods
| Method Aspect | Sulfonation + Direct Coupling | Cross-Coupling Approach | Alternative Cyclization on Aromatic Ring |
|---|---|---|---|
| Starting Materials | Benzene derivatives, amino alcohols | Halogenated benzenesulfonic acid, oxazoline boronic acids | Amino alcohols and sulfonated aromatic aldehydes |
| Reaction Conditions | Acidic sulfonation, mild base coupling | Pd-catalyzed coupling, inert atmosphere | Cyclodehydration under acidic or dehydrating conditions |
| Stereochemical Control | High (chiral amino alcohols) | High (chiral oxazoline precursors) | Moderate to high depending on chiral pool |
| Yield and Purity | Moderate to high | High | Moderate |
| Scalability | Established industrially | Requires catalyst optimization | Less common, more specialized |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing benzenesulfonic acid derivatives with chiral oxazoline moieties?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxazoline ring via cyclization of β-hydroxyamides using reagents like thionyl chloride or Burgess reagent. The sulfonic acid group is introduced through sulfonation of the aromatic ring using fuming sulfuric acid under controlled temperatures (50–80°C). Key intermediates should be purified via column chromatography, and stereochemical integrity (e.g., the (4S) configuration) confirmed using chiral HPLC or polarimetry .
Q. How can the solubility and stability of this compound be experimentally characterized for pharmaceutical applications?
- Methodological Answer : Solubility studies should be conducted in aqueous buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectrophotometry. Stability under thermal and hydrolytic conditions can be assessed via accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring of degradation products. The sulfonate group enhances aqueous solubility, but interactions with counterions (e.g., sodium) may affect crystallization .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : Use a combination of / NMR to confirm the oxazoline ring and sulfonic acid group. High-resolution mass spectrometry (HRMS) validates the molecular formula. X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly the (4S) configuration of the oxazoline ring .
Advanced Research Questions
Q. How does the chiral oxazoline moiety influence catalytic activity in asymmetric synthesis?
- Methodological Answer : The (4S)-oxazoline acts as a chiral ligand, coordinating to transition metals (e.g., Pd, Cu) to induce enantioselectivity in reactions like cross-coupling or cyclopropanation. Investigate enantiomeric excess (ee) using chiral GC or HPLC. Compare performance with non-chiral analogs to isolate steric/electronic contributions .
Q. What computational methods can predict interactions between this compound and biological targets (e.g., biofilm-associated proteins)?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to model binding to target proteins (e.g., bacterial quorum-sensing receptors). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () .
Q. How should researchers address contradictions in reported biological activity data (e.g., biofilm inhibition vs. cytotoxicity)?
- Methodological Answer : Conduct dose-response assays (e.g., MIC for biofilm inhibition vs. MTT for cytotoxicity) to establish therapeutic indices. Use metabolomics to identify off-target effects. Differences may arise from assay conditions (e.g., bacterial strain, solvent choice) or impurities in synthesized batches .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining enantiopurity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
